molecular formula C29H40Br2 B071206 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene CAS No. 188200-93-3

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene

Cat. No.: B071206
CAS No.: 188200-93-3
M. Wt: 548.4 g/mol
InChI Key: WSBUZOZAKDVRTK-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene is a chemical compound with the molecular formula C29H40Br2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms at the 2 and 7 positions, as well as two 2-ethylhexyl groups at the 9 position. This compound is commonly used in the field of materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (LEDs) .

Scientific Research Applications

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene typically involves the bromination of 9,9-bis(2-ethylhexyl)fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale bromination reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under basic conditions (e.g., potassium carbonate in water or ethanol).

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromo-9,9-dioctylfluorene
  • 2,7-Dibromo-9,9-diphenylfluorene
  • 2,7-Dibromo-9,9-bis(4-hexylphenyl)fluorene

Uniqueness

Compared to its analogs, 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene offers a unique combination of solubility, processability, and electronic properties. The 2-ethylhexyl groups provide steric hindrance, reducing aggregation and enhancing the performance of the resulting materials in optoelectronic applications .

Properties

IUPAC Name

2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40Br2/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30)13-15-25(27)26-16-14-24(31)18-28(26)29/h13-18,21-22H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUZOZAKDVRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

188201-16-3
Record name 9H-Fluorene, 2,7-dibromo-9,9-bis(2-ethylhexyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188201-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10401165
Record name 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188200-93-3
Record name 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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